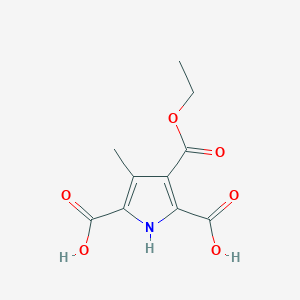
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of ethoxycarbonyl and methyl groups attached to the pyrrole ring, along with two carboxylic acid groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, starting from ethyl acetoacetate and an appropriate amine, the compound can be synthesized via a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrole alcohols.
Applications De Recherche Scientifique
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. Additionally, the pyrrole ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethoxycarbonyl)-4-methylpyrrole-2-carboxylic acid
- 3-(Methoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid
- 4-Methyl-1h-pyrrole-2,5-dicarboxylic acid
Uniqueness
3-(Ethoxycarbonyl)-4-methyl-1h-pyrrole-2,5-dicarboxylic acid is unique due to the presence of both ethoxycarbonyl and methyl groups, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
5448-15-7 |
|---|---|
Formule moléculaire |
C10H11NO6 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
3-ethoxycarbonyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO6/c1-3-17-10(16)5-4(2)6(8(12)13)11-7(5)9(14)15/h11H,3H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
OMNCTLUKQUOFBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


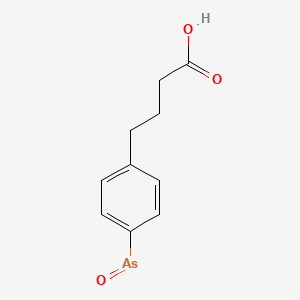
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

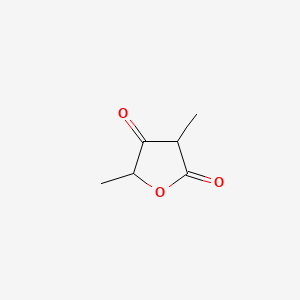
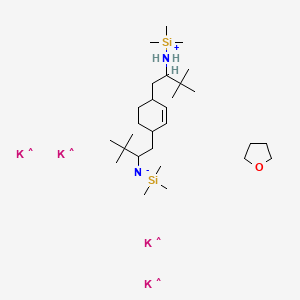
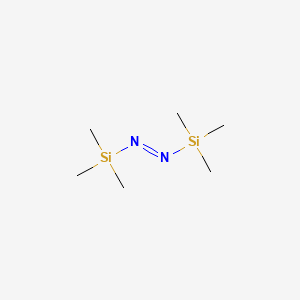

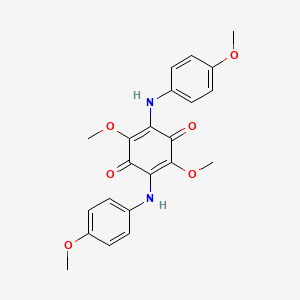
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
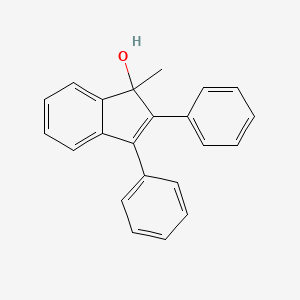
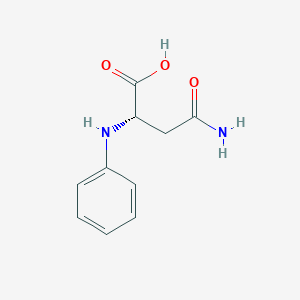
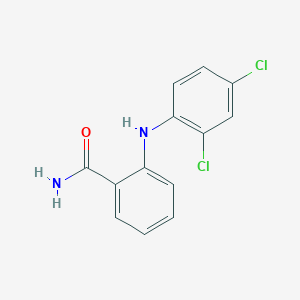
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
